molecular formula C14H15N3O B2946372 (3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide CAS No. 1436267-72-9

(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide

Cat. No.: B2946372
CAS No.: 1436267-72-9
M. Wt: 241.294
InChI Key: RFZGLNYOCZFFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide is a chemical compound characterized by the presence of an ethyl-substituted phenyl group, a methyl-substituted oxazole ring, and a cyanamide functional group

Preparation Methods

The synthesis of (3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Introduction of the cyanamide group: This step often involves the reaction of the intermediate compound with cyanogen bromide or similar reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group is known to interact with nucleophiles, while the oxazole ring can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, influencing biological processes.

Comparison with Similar Compounds

(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide can be compared with similar compounds such as:

    (3-Methylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide: This compound has a methyl group instead of an ethyl group on the phenyl ring, which may affect its reactivity and applications.

    (3-Ethylphenyl)-[(3-ethyl-1,2-oxazol-5-yl)methyl]cyanamide: This compound has an additional ethyl group on the oxazole ring, potentially altering its chemical properties and interactions.

Properties

IUPAC Name

(3-ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-12-5-4-6-13(8-12)17(10-15)9-14-7-11(2)16-18-14/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZGLNYOCZFFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=CC(=NO2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.